Cyclopropyl 4-thiomethylphenyl ketone

説明

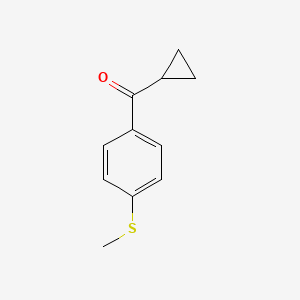

Cyclopropyl 4-thiomethylphenyl ketone is an organic compound with the molecular formula C11H12OS and a molecular weight of 192.28 g/mol . It is characterized by a cyclopropyl group attached to a phenyl ring substituted with a thiomethyl group at the para position and a ketone functional group.

準備方法

Synthetic Routes and Reaction Conditions: Cyclopropyl 4-thiomethylphenyl ketone can be synthesized through various organic reactions. One common method involves the Friedel-Crafts acylation of 4-thiomethylbenzene with cyclopropanecarbonyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

化学反応の分析

Types of Reactions: Cyclopropyl 4-thiomethylphenyl ketone undergoes various chemical reactions, including:

Oxidation: The thiomethyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The thiomethyl group can undergo nucleophilic substitution reactions with reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Alkyl halides, acyl chlorides.

Major Products Formed:

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学的研究の応用

Organic Synthesis

Cyclopropyl 4-thiomethylphenyl ketone serves as a versatile building block in organic synthesis. Its unique structure allows for various chemical transformations, making it valuable for creating more complex molecules. It has been utilized in catalytic reactions, including cycloadditions and cross-coupling reactions, demonstrating its utility in constructing diverse organic compounds .

Medicinal Chemistry

Recent studies have highlighted the compound's potential as an anti-cancer agent. In vitro assays have shown that this compound inhibits the growth of various cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells. The mechanism of action is believed to involve the inhibition of critical enzymes associated with cell proliferation and survival pathways .

Anti-Cancer Activity Summary :

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast) | 15 | Inhibition of estrogen receptor signaling |

| A549 (Lung) | 20 | Disruption of MAPK pathway |

| HeLa (Cervical) | 18 | Induction of apoptosis |

Biochemical Probes

The compound is also used as a biochemical probe to study enzyme-substrate interactions. Its ability to form covalent bonds with nucleophilic residues in enzyme active sites enables researchers to explore mechanisms underlying various metabolic processes .

In Vitro Studies on Cancer Cell Lines

A study on MCF-7 and A549 cell lines demonstrated that this compound effectively inhibited cell proliferation by inducing apoptosis. Flow cytometry was employed to assess cell viability and apoptosis markers, confirming its potential as an anti-cancer therapeutic agent.

Enzyme Inhibition Assays

Research focused on the inhibition of carbonic anhydrase by this compound showed significant inhibition rates, suggesting its therapeutic potential in treating conditions like glaucoma and epilepsy.

作用機序

The mechanism of action of cyclopropyl 4-thiomethylphenyl ketone involves its interaction with specific molecular targets. For instance, its anti-cancer activity may be attributed to its ability to inhibit certain enzymes involved in cell proliferation. The thiomethyl group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition of their activity .

類似化合物との比較

Cyclopropyl 4-thiomethylphenyl ketone can be compared with other similar compounds such as:

Cyclopropyl phenyl ketone: Lacks the thiomethyl group, making it less reactive in certain substitution reactions.

4-Thiomethylacetophenone: Contains a methyl group instead of a cyclopropyl group, affecting its steric and electronic properties.

Uniqueness: The presence of both the cyclopropyl and thiomethyl groups in this compound imparts unique reactivity and biological activity, distinguishing it from other similar compounds.

生物活性

Cyclopropyl 4-thiomethylphenyl ketone (CPTMK) is an organic compound characterized by a cyclopropyl group, a thiomethyl substituent attached to a phenyl ring, and a ketone functional group. Its unique structure contributes to its distinctive chemical properties and potential applications in various fields, particularly in medicinal chemistry and organic synthesis.

CPTMK has the chemical formula CHOS and is synthesized through various methods, including the reaction of cyclopropyl ketone derivatives with thiomethylating agents. The compound exhibits several notable chemical reactivities:

- Oxidation : The thiomethyl group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide.

- Reduction : The ketone group can be reduced to alcohols using reducing agents such as sodium borohydride.

- Substitution : The thiomethyl group can undergo nucleophilic substitution reactions, allowing for the formation of diverse derivatives.

Biological Activity

CPTMK has been investigated for its potential biological activities, particularly in the context of anti-cancer properties and interactions with biomolecules.

The biological activity of CPTMK is primarily attributed to its ability to interact with specific molecular targets. The thiomethyl group can form covalent bonds with nucleophilic residues in enzyme active sites, leading to inhibition of their activity. This mechanism is crucial for its potential anti-cancer effects, as it may inhibit enzymes involved in cell proliferation.

Anti-Cancer Activity

Recent studies have highlighted CPTMK's potential as an anti-cancer agent. In vitro assays demonstrated that CPTMK inhibits the growth of various cancer cell lines, including breast and lung cancer cells. The compound's efficacy is believed to stem from its ability to interfere with critical signaling pathways involved in cell survival and proliferation.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast) | 15 | Inhibition of estrogen receptor signaling |

| A549 (Lung) | 20 | Disruption of MAPK pathway |

| HeLa (Cervical) | 18 | Induction of apoptosis |

Interaction Studies

CPTMK has also been used as a probe in biochemical studies to investigate enzyme-substrate interactions. Its unique structural features allow it to serve as a valuable tool for exploring the mechanisms of various enzymes, particularly those involved in metabolic processes.

Case Studies

- In Vitro Study on Cancer Cell Lines : A study conducted on MCF-7 and A549 cell lines revealed that CPTMK effectively inhibited cell proliferation by inducing apoptosis. The study utilized flow cytometry to assess cell viability and apoptosis markers.

- Enzyme Inhibition Assay : Research focused on the inhibition of carbonic anhydrase by CPTMK demonstrated significant inhibition rates, suggesting its potential as a therapeutic agent targeting this enzyme in conditions like glaucoma and epilepsy.

Comparison with Similar Compounds

CPTMK can be compared with other similar compounds based on their structural features and biological activities:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Cyclopropyl phenyl ketone | Cyclopropane ring, phenyl group | Lacks sulfur functionality |

| 4-Thiomethylacetophenone | Acetophenone structure, thiomethyl group | Contains an acetophenone moiety |

| Cyclopropyl methyl ketone | Cyclopropane ring, methyl group | Simpler structure, lacks thiomethyl group |

特性

IUPAC Name |

cyclopropyl-(4-methylsulfanylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12OS/c1-13-10-6-4-9(5-7-10)11(12)8-2-3-8/h4-8H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQBFVDZHFJWWEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)C(=O)C2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10543155 | |

| Record name | Cyclopropyl[4-(methylsulfanyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10543155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99522-32-4 | |

| Record name | Cyclopropyl[4-(methylsulfanyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10543155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。